![molecular formula C5H7N3 B1288805 4-Amino-5-methylpyrimidine CAS No. 22433-68-7](/img/structure/B1288805.png)
4-Amino-5-methylpyrimidine
Overview
Description
4-Amino-5-methylpyrimidine is a chemical compound with the molecular formula C5H7N3 and a molecular weight of 109.13 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for 4-Amino-5-methylpyrimidine is 5-methyl-4-pyrimidinamine . The InChI code is 1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) .Physical And Chemical Properties Analysis
4-Amino-5-methylpyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
4-Amino-5-methylpyrimidine: is a key intermediate in the synthesis of various pharmaceutical compounds. It’s particularly significant in the development of drugs that target the central nervous system. For instance, it’s used in the synthesis of Pharmaceutical Secondary Standards which are critical for ensuring the quality and consistency of pharmaceutical products .
Organic Synthesis
This compound serves as a building block in organic chemistry, enabling the synthesis of more complex molecules. It’s used in the preparation of 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride , a derivative that’s essential in multiple synthetic pathways .
Analytical Chemistry
As a Certified Reference Material , 4-Amino-5-methylpyrimidine is used to calibrate instruments and validate analytical methods in chemistry laboratories. This ensures that experiments and measurements are accurate and can be replicated .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 4-amino-5-hydroxymethyl-2-methylpyrimidine, which is known to interact with enzymes such as thiaminase-2 and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase .
Biochemical Pathways
Its structural analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a precursor to the important biochemical cofactor thiamine pyrophosphate (tpp), a derivative of thiamine (vitamin b1) .
properties
IUPAC Name |
5-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCYITPLDKUZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617313 | |
Record name | 5-Methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22433-68-7 | |
Record name | 5-Methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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